Phenethyl acetate-d3

Beschreibung

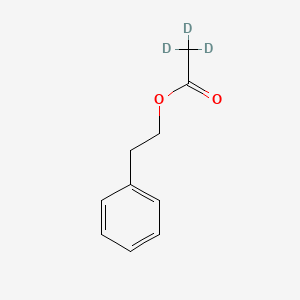

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12O2 |

|---|---|

Molekulargewicht |

167.22 g/mol |

IUPAC-Name |

2-phenylethyl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i1D3 |

InChI-Schlüssel |

MDHYEMXUFSJLGV-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)OCCC1=CC=CC=C1 |

Kanonische SMILES |

CC(=O)OCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenethyl Acetate-d3: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of phenethyl acetate-d3. This deuterated analog of phenethyl acetate (B1210297) is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Core Chemical Properties

This compound, where the three hydrogen atoms on the acetyl methyl group are replaced with deuterium (B1214612), shares many physical properties with its non-deuterated counterpart. The primary difference lies in its molecular weight, which is a critical attribute for its use as an internal standard. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-phenylethyl (2,2,2-²H₃)acetate | N/A |

| Synonyms | This compound, 2-Phenylethyl acetate-d3, Acetic-d3 acid 2-phenylethyl ester | [1][2] |

| CAS Number | 1219805-43-2 | [1][2][3] |

| Molecular Formula | C₁₀H₉D₃O₂ | [2] |

| Molecular Weight | 167.22 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Isotopic Purity | Typically ≥99 atom % D | [3] |

| Boiling Point (non-deuterated) | 238-239 °C | [4] |

| Density (non-deuterated) | 1.032 g/mL at 25 °C | N/A |

| Refractive Index (non-deuterated) | 1.498 (at 20 °C) | N/A |

Note: Some physical properties are for the non-deuterated analog and are provided as a close approximation.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the esterification of phenethyl alcohol with a deuterated acetyl source. The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, is a suitable approach.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound based on standard esterification methods.

Materials:

-

Phenethyl alcohol

-

Acetic acid-d4 (CD₃COOD) or Acetyl-d3 chloride (CD₃COCl)

-

Sulfuric acid (concentrated, as catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenethyl alcohol and a molar excess of acetic acid-d4.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Spectroscopic Characterization

The successful synthesis and purity of this compound must be confirmed by spectroscopic methods. The key differences compared to the non-deuterated standard are the absence of the acetyl proton signal in ¹H NMR and a mass shift in the mass spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals (based on the spectrum of the non-deuterated compound in CDCl₃):

-

~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~4.3 ppm (t, 2H): Methylene protons adjacent to the oxygen atom (-CH₂-O-).

-

~2.9 ppm (t, 2H): Methylene protons adjacent to the phenyl group (Ar-CH₂-).

Crucially, the singlet that appears at ~2.0 ppm in the spectrum of non-deuterated phenethyl acetate, corresponding to the methyl protons of the acetyl group, will be absent in the spectrum of this compound.[4][5][6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated compound, with the exception of the signal for the deuterated methyl carbon, which will be a multiplet due to carbon-deuterium coupling and may have a slightly different chemical shift. Expected signals for the non-deuterated portion of the molecule include:

-

~171 ppm: Carbonyl carbon (C=O).

-

~138 ppm: Quaternary aromatic carbon.

-

~129, 128.5, 126.5 ppm: Aromatic CH carbons.

-

~65 ppm: Methylene carbon adjacent to oxygen (-CH₂-O-).

-

~35 ppm: Methylene carbon adjacent to the phenyl group (Ar-CH₂-).[4][5]

The signal for the deuterated methyl carbon (CD₃) would appear at approximately 21 ppm.

Mass Spectrometry

The mass spectrum of this compound provides definitive evidence of successful deuteration. The molecular ion peak (M⁺) should be observed at m/z 167, corresponding to the increased mass due to the three deuterium atoms. The fragmentation pattern will also be informative. For example, a key fragment in the non-deuterated compound is the acylium ion [CH₃CO]⁺ at m/z 43.[4] For this compound, the corresponding fragment would be [CD₃CO]⁺ at m/z 46. The base peak is often observed at m/z 104, corresponding to the [C₈H₈]⁺ fragment from the loss of the acetyl group, which would be the same for both the deuterated and non-deuterated compounds.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of its non-deuterated counterpart, dominated by the strong carbonyl (C=O) stretch of the ester at approximately 1730-1750 cm⁻¹. The C-D stretching vibrations of the methyl group will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹), but these may be weak and less informative than the other spectroscopic methods.

References

- 1. CAS 1219805-43-2: 2-Phenylethyl Acetate-d3 | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Phenethyl acetate(103-45-7) 1H NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Phenethyl acetate(103-45-7) MS [m.chemicalbook.com]

- 9. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

A Deep Dive into the Physical Characteristics of Deuterated Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated phenethyl acetate (B1210297). It is designed to be a vital resource for researchers and professionals in drug development and related scientific fields where isotopically labeled compounds are utilized. This document presents available quantitative data, details relevant experimental protocols for characterization, and visualizes key workflows.

Core Physical Characteristics

Data Presentation

The following table summarizes the known physical characteristics of phenethyl acetate and its deuterated analogues. It is important to note that experimentally determined data for many of the deuterated species' physical properties, such as boiling point and density, are not widely published. The provided data has been aggregated from various chemical suppliers and databases.

| Property | Phenethyl Acetate | Phenethyl Acetate-d3 | Phenethyl Acetate-d5 | Phenethyl Acetate-d8 |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₉D₃O₂ | C₁₀H₇D₅O₂ | C₁₀D₈H₄O₂ |

| Molecular Weight | 164.20 g/mol | 167.22 g/mol | 169.23 g/mol | 172.25 g/mol (calculated) |

| Appearance | Colorless liquid | Colorless liquid | N/A | N/A |

| Boiling Point | 238-239 °C | N/A | N/A | N/A |

| Melting Point | -31 °C | N/A | N/A | N/A |

| Density | 1.032 g/mL at 25 °C | N/A | N/A | N/A |

| Refractive Index | n20/D 1.498 | N/A | N/A | N/A |

| Purity (atom % D) | N/A | ≥98% | ≥98% | N/A |

Theoretically, the boiling point, density, and refractive index of the deuterated species are expected to be slightly higher than those of their non-deuterated counterpart due to the stronger intermolecular van der Waals forces resulting from the increased mass of deuterium (B1214612). However, without experimental data, the exact values remain undetermined.

Experimental Protocols

The following section details the standard methodologies for determining the key physical characteristics of liquid organic compounds like deuterated phenethyl acetate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like phenethyl acetate, several methods can be employed.

1. Microscale Boiling Point Determination (Thiele Tube Method):

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2. Distillation Method:

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A larger sample of the liquid is placed in the distillation flask along with boiling chips.

-

The distillation apparatus is assembled.

-

The liquid is heated to its boiling point, and the vapor is allowed to rise and pass into the condenser.

-

The temperature of the vapor is measured by a thermometer placed at the vapor outlet.

-

The boiling point is the stable temperature at which the liquid and vapor are in equilibrium.

-

Measurement of Density

Density is the mass per unit volume of a substance. For liquids, a pycnometer is a commonly used and precise instrument.

Using a Pycnometer:

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermometer.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Using an Abbe Refractometer:

-

Apparatus: Abbe refractometer, light source (usually a sodium lamp), dropper.

-

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion compensator is adjusted to eliminate any color fringe at the borderline between the light and dark fields.

-

The refractometer is adjusted until the borderline is centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For deuterated compounds, it confirms the position and extent of deuterium incorporation.

-

Sample Preparation:

-

A small amount of the deuterated phenethyl acetate (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

-

Analysis:

-

The NMR tube is placed in the NMR spectrometer.

-

¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of a deuterated phenethyl acetate, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to separate and identify components of a mixture and to determine the molecular weight and fragmentation pattern of a compound.

-

Sample Preparation:

-

A dilute solution of the deuterated phenethyl acetate is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

-

Analysis:

-

A small volume of the sample is injected into the gas chromatograph.

-

The compound is vaporized and separated on a chromatographic column.

-

The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

-

The mass-to-charge ratio of the molecular ion and its fragments are detected, confirming the molecular weight of the deuterated compound and providing information about its structure.[1]

-

Visualizations

The following diagrams illustrate key experimental workflows for the physical characterization of deuterated phenethyl acetate.

References

A Technical Guide to Phenethyl Acetate-d3: Properties, Application, and Metabolic Context

This technical guide provides an in-depth overview of Phenethyl acetate-d3, a deuterated isotopologue of the aromatic compound Phenethyl acetate (B1210297). This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Core Properties of this compound

This compound is a stable, isotopically labeled version of Phenethyl acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the natural compound but can be distinguished by its higher mass.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| CAS Number | 1219805-43-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉D₃O₂ | [2] |

| Molecular Weight | 167.22 g/mol | [2][3][4] |

| Isotopic Enrichment | ≥99 atom % D | [3] |

Note: The molecular weight of the non-deuterated form, Phenethyl acetate (C₁₀H₁₂O₂), is approximately 164.20 g/mol .[6][7]

Representative Experimental Protocol: Use as an Internal Standard

While specific experimental protocols are application-dependent, the following provides a detailed methodology for the use of this compound as an internal standard in the quantification of Phenethyl acetate in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for using deuterated internal standards in quantitative analysis.

Objective: To accurately quantify the concentration of Phenethyl acetate in a sample matrix.

Materials:

-

Phenethyl acetate (analyte)

-

This compound (internal standard)

-

Sample matrix (e.g., plasma, cell culture media)

-

Organic solvent for extraction (e.g., ethyl acetate, acetonitrile)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Phenethyl acetate at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by spiking known amounts of the Phenethyl acetate stock solution into the blank sample matrix.

-

-

Sample Preparation:

-

To a known volume of each calibration standard and unknown sample, add a fixed amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and dry it using anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of solvent.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Use a temperature program that effectively separates Phenethyl acetate from other matrix components. A representative program could be: start at 80°C for 1 minute, then ramp up to 250°C at a rate of 20°C/minute, and hold for 2 minutes.[5]

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor specific ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of Phenethyl acetate in the unknown samples by using the peak area ratio from the unknown samples and interpolating from the calibration curve.

-

Metabolic Pathway and Experimental Workflow

Phenethyl acetate is a naturally occurring ester found in many fruits and flowers, contributing to their characteristic aromas. In biological systems, particularly in yeasts and plants, it is synthesized from the amino acid L-phenylalanine via the Ehrlich pathway.[3] The deuterated form, this compound, can be used as a tracer to study the kinetics and mechanisms of this pathway.

The Ehrlich Pathway for Phenethyl Acetate Biosynthesis

The diagram below illustrates the key steps in the biosynthesis of Phenethyl acetate from L-phenylalanine.

Caption: The Ehrlich pathway for the biosynthesis of Phenethyl acetate.

Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

Caption: A generalized workflow for a metabolic tracing experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. ymdb.ca [ymdb.ca]

- 3. Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenethyl acetate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of Phenethyl Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Phenethyl acetate-d3, a crucial isotopically labeled internal standard for quantitative analysis. It details its applications in drug development, particularly in mass spectrometry-based assays, and provides a representative synthesis protocol.

Commercial Availability

This compound (CAS No. 1219805-43-2) is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. These suppliers offer the product in various quantities with high isotopic purity, making it suitable for sensitive analytical applications. Below is a summary of the offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Available Quantities |

| C/D/N Isotopes | 2-Phenylethyl Acetate-d3 | 1219805-43-2 | 99 | 0.5 g, 1 g |

| LGC Standards | 2-Phenylethyl Acetate-d3 | 1219805-43-2 | Not specified | Inquire |

| CymitQuimica | 2-Phenylethyl Acetate-d3 | 1219805-43-2 | 99 | 500 mg, 1 g, 10 mg |

| Pharmaffiliates | 2-Phenylethyl Acetate-d3 | 1219805-43-2 | Not specified | Inquire |

| MedChemExpress | This compound | Not specified | Not specified | Inquire |

Applications in Drug Development

Deuterated internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, phenethyl acetate, or other structurally similar analytes in complex biological matrices.

The primary advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[2] Since this compound has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes during chromatographic separation. However, due to the mass difference of the deuterium (B1214612) atoms, it is distinguishable by the mass spectrometer. This co-elution ensures that any variations in sample extraction, injection volume, or matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard proportionally, leading to highly accurate and precise quantification.[2]

Workflow for Quantitative Analysis using this compound as an Internal Standard

The following workflow illustrates the use of this compound as an internal standard in a typical LC-MS/MS-based bioanalytical method for drug quantification.

Experimental Protocols

While specific proprietary synthesis protocols from commercial suppliers are not publicly available, a representative method for the preparation of this compound can be derived from standard esterification procedures. The most common approach involves the reaction of a deuterated acetylating agent with phenethyl alcohol.

Representative Synthesis of this compound

This protocol describes a plausible laboratory-scale synthesis of this compound via the esterification of phenethyl alcohol with acetic anhydride-d6.

Materials:

-

Phenethyl alcohol

-

Acetic anhydride-d6

-

Pyridine (B92270) (or another suitable catalyst, e.g., DMAP)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenethyl alcohol in a suitable solvent such as diethyl ether.

-

Addition of Reagents: Add a catalytic amount of pyridine to the solution. Slowly add a stoichiometric equivalent of acetic anhydride-d6 to the stirring solution at room temperature.

-

Reaction: Gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride-d6 and acetic acid-d3 byproduct. Follow with a wash with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

This technical guide provides essential information for researchers and professionals in the field of drug development regarding the procurement and application of this compound. Its commercial availability and critical role as an internal standard underscore its importance in achieving accurate and reliable quantitative data in bioanalytical studies.

References

Synthesis and Purification of Phenethyl Acetate-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Phenethyl acetate-d3, a deuterated analog of phenethyl acetate (B1210297). This isotopically labeled compound is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays. This document outlines a proposed synthesis route, detailed experimental protocols, purification methods, and expected analytical data.

Introduction

Phenethyl acetate is a naturally occurring ester found in many fruits and flowers, known for its pleasant floral and fruity aroma. In research, particularly in pharmacokinetics, metabolomics, and environmental analysis, the use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of target analytes. This compound, with three deuterium (B1214612) atoms on the acetyl group, serves as an ideal internal standard for the quantification of phenethyl acetate. Its chemical properties are nearly identical to the unlabeled analog, but its increased mass allows for clear differentiation in mass spectrometric analyses.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of phenethyl alcohol with a deuterated acetyl source. Two common and effective methods are the Fischer-Speier esterification using deuterated acetic acid and the acylation with deuterated acetyl chloride.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of phenethyl alcohol with acetic acid-d4 in the presence of a strong acid catalyst.[2]

Reaction Scheme:

Method 2: Acylation with Acetyl-d3 Chloride

A more reactive approach involves the acylation of phenethyl alcohol with acetyl-d3 chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Reaction Scheme:

Experimental Protocols

The following are proposed detailed experimental protocols for the synthesis of this compound.

Protocol for Fischer-Speier Esterification

Materials:

-

Phenethyl alcohol (1.0 eq)

-

Acetic acid-d4 (CD₃COOD) (3.0 eq)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 mol%)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenethyl alcohol, acetic acid-d4, and toluene.

-

Slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (D₂O) is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol for Acylation with Acetyl-d3 Chloride

Materials:

-

Phenethyl alcohol (1.0 eq)

-

Acetyl-d3 chloride (CD₃COCl) (1.2 eq)

-

Pyridine (B92270) or Triethylamine (B128534) (1.5 eq)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve phenethyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine to the solution.

-

Add acetyl-d3 chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified using flash column chromatography on silica (B1680970) gel.[3]

Protocol for Flash Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Expected Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉D₃O₂ |

| Molecular Weight | 167.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~232 °C (similar to non-deuterated)[4] |

Expected Analytical Data

The following table summarizes the expected analytical data for this compound based on the known data for the non-deuterated compound.[5][6]

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 4.29 (t, J = 7.1 Hz, 2H, -OCH₂-), 2.95 (t, J = 7.1 Hz, 2H, -CH₂-Ar). The singlet for the acetyl protons at ~2.05 ppm will be absent. |

| ¹³C NMR (CDCl₃) | δ 170.9 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.6 (Ar-CH), 126.7 (Ar-CH), 65.1 (-OCH₂-), 35.2 (-CH₂-Ar). The signal for the acetyl methyl carbon at ~21.1 ppm will be a multiplet with a lower intensity due to C-D coupling. |

| Mass Spectrometry (EI) | Expected molecular ion (M⁺) at m/z 167. Key fragments are expected at m/z 104 ([C₈H₈]⁺) and 46 ([CD₃CO]⁺). |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Use as an Internal Standard in LC-MS/MS

Caption: Use of this compound as an internal standard in LC-MS/MS.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. geniusjournals.org [geniusjournals.org]

- 3. columbia.edu [columbia.edu]

- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectrum Analysis and Interpretation of Phenethyl Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of phenethyl acetate-d3. It is intended for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and isotopic labeling studies. This document details the expected ¹H and ¹³C NMR spectral data for this compound, based on the known spectra of its non-deuterated analog, phenethyl acetate (B1210297). Furthermore, it outlines a standard experimental protocol for the acquisition of such spectra and includes a workflow diagram for NMR analysis.

Introduction to this compound

Phenethyl acetate is an ester known for its pleasant floral and fruity aroma, commonly used in the fragrance and flavor industries. The deuterated isotopolog, this compound, where the three hydrogen atoms of the acetyl methyl group are replaced by deuterium (B1214612), serves as a valuable internal standard in quantitative analysis by mass spectrometry and as a tool in mechanistic and metabolic studies. NMR spectroscopy is a primary technique for confirming the structure and isotopic purity of such labeled compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are derived from established data for phenethyl acetate, with adjustments made for the known effects of deuterium substitution. Specifically, the absence of the acetyl methyl proton signal in the ¹H NMR spectrum and the appearance of a low-intensity triplet for the deuterated carbon in the ¹³C NMR spectrum are the key expected differences.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | Aromatic (C₆H₅) |

| 4.29 | Triplet | 2H | O-CH₂ -CH₂-Ph |

| 2.96 | Triplet | 2H | O-CH₂-CH₂ -Ph |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.9 | C =O |

| 137.8 | Aromatic (Quaternary C) |

| 128.9 | Aromatic (CH) |

| 128.4 | Aromatic (CH) |

| 126.4 | Aromatic (CH) |

| 64.9 | O-C H₂-CH₂-Ph |

| 35.1 | O-CH₂-C H₂-Ph |

| 20.7 (triplet, low intensity) | C D₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

3.2. Instrument Parameters and Data Acquisition

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C and C-D coupling.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): -10 to 220 ppm.

-

Temperature: 298 K.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the corresponding signals.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the analysis of a compound like this compound using NMR spectroscopy.

Caption: Workflow for NMR Spectrum Analysis.

Biological Context

Phenethyl acetate itself is primarily recognized for its role as a fragrance and flavoring agent and is a natural product found in various plants and fermented beverages.[1][2] It is not typically associated with specific pharmacological activities or signaling pathways in the context of drug development. The deuterated form, this compound, is a synthetic compound used as an analytical tool rather than a bioactive agent. Therefore, a discussion of signaling pathways is not directly relevant to the core application of this specific deuterated compound. The primary utility for drug development professionals lies in its application in pharmacokinetic and metabolic studies of compounds containing a phenethyl acetate moiety.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Phenethyl Acetate-d3

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of phenethyl acetate-d3. This deuterated analog of phenethyl acetate (B1210297) is a critical internal standard in various quantitative analytical methods. A comprehensive understanding of its fragmentation behavior is paramount for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines the predicted fragmentation pathways, presents the key fragment ions in a clear tabular format, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted based on the well-established fragmentation of its unlabeled counterpart. The deuterium (B1214612) atoms on the acetyl methyl group will increase the mass of any fragment containing this group by three mass units. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 167.

| m/z | Proposed Fragment Ion | Structure | Relative Intensity |

| 167 | [M]•+ (Molecular Ion) | C₆H₅CH₂CH₂OC(O)CD₃ | Low |

| 107 | [C₇H₇D₃O]•+ | [C₆H₅CH₂CH₂O=C(OH)CD₃]•+ | Low |

| 105 | [C₈H₉]+ | [C₆H₅CH₂CH₂]+ | High |

| 104 | [C₈H₈]•+ | [C₆H₅CH=CH₂]•+ | High |

| 91 | [C₇H₇]+ | [C₆H₅CH₂]+ | Moderate |

| 46 | [CD₃CO]+ | [D₃C-C=O]+ | High |

Table 1: Predicted key fragment ions and their relative intensities in the electron ionization mass spectrum of this compound.

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by two key mechanisms: the McLafferty rearrangement and alpha-cleavage.

A primary fragmentation pathway for esters is the McLafferty rearrangement . This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. In this compound, this rearrangement leads to the formation of a neutral enol (d3-acetic acid enol) and a radical cation of styrene (B11656) with an m/z of 104. This fragment is typically one of the most abundant in the spectrum.

Another significant fragmentation route is alpha-cleavage , where the bond between the carbonyl carbon and the adjacent oxygen is broken. This results in the formation of a d3-acetyl cation ([CD₃CO]⁺) with an m/z of 46. This fragment is also expected to be highly abundant. The corresponding phenoxyethyl radical is a neutral species and is not detected.

Further fragmentation of the phenoxyethyl cation ([C₆H₅CH₂CH₂]⁺) with an m/z of 105 can occur through the loss of a hydrogen atom to form the stable styrene radical cation at m/z 104, or through rearrangement and loss of ethylene (B1197577) to form the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation of this compound

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

For analysis of samples, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard. The final extract should be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the GC-MS analysis of this compound.

Caption: GC-MS Analysis Workflow

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers are encouraged to optimize the provided experimental parameters based on their specific instrumentation and analytical requirements.

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Phenethyl Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Phenethyl acetate-d3. It is designed to be a valuable resource for professionals in research and drug development who utilize deuterated compounds. This document details the synthesis, analytical methodologies for purity and enrichment assessment, and expected spectral data for this compound.

Introduction

This compound is the deuterated analog of phenethyl acetate (B1210297), an ester found in a variety of fruits and biological products, known for its pleasant floral and honey-like aroma. In scientific research, particularly in pharmacokinetic and metabolic studies, deuterated compounds like this compound serve as invaluable internal standards for mass spectrometry-based quantification. The substitution of hydrogen with deuterium (B1214612) atoms results in a mass shift, allowing for clear differentiation between the labeled standard and the unlabeled analyte, without significantly altering the chemical properties of the molecule.

The utility and reliability of deuterated standards are fundamentally dependent on their isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the deuterium labels, while isotopic enrichment specifies the percentage of a particular labeled position that is occupied by a deuterium atom. High isotopic purity and enrichment are critical for the accuracy and sensitivity of quantitative assays.

This guide will cover the essential technical aspects of this compound, including its synthesis, methods for assessing its isotopic purity and enrichment, and a summary of commercially available standards.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phenethyl alcohol with a deuterated acetylating agent. The most common and cost-effective method involves the use of acetic anhydride-d6.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the oxygen of the hydroxyl group in phenethyl alcohol attacks one of the carbonyl carbons of acetic anhydride-d6. This is typically catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Phenethyl alcohol

-

Acetic anhydride-d6 (Isotopic purity ≥ 99 atom % D)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenethyl alcohol (1.0 eq).

-

Slowly add acetic anhydride-d6 (1.2 eq) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

-

Heat the mixture to a gentle reflux (approximately 140°C) and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Repeat until effervescence ceases.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent (diethyl ether, if used for extraction) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is crucial for its validation as an internal standard. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Commercially Available this compound

The following table summarizes the isotopic purity and enrichment of this compound from a commercially available source.

| Supplier | Product Number | Isotopic Enrichment | Chemical Purity |

| CDN Isotopes | D-7233 | 99 atom % D[1] | Not specified |

| LGC Standards | CDN-D-7233 | 99 atom % D | min 98%[2] |

Experimental Protocols for Analysis

The following workflows and protocols are designed for the assessment of isotopic purity and enrichment of this compound.

GC-MS is a powerful technique for determining the isotopic distribution and purity of a deuterated compound. The sample is first separated from any non-volatile impurities by gas chromatography and then ionized and analyzed by mass spectrometry.

GC-MS Protocol:

-

Sample Preparation: Prepare a solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

-

GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended.

-

Injection: 1 µL of the sample is injected in split mode.

-

Oven Program: A temperature gradient program should be used to ensure good separation. For example, start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the molecular ion and its isotopologues. The isotopic purity is calculated from the ratio of the ion currents corresponding to the deuterated and non-deuterated species.

Expected Mass Spectrum:

The mass spectrum of non-deuterated phenethyl acetate (MW: 164.20 g/mol ) shows a molecular ion peak at m/z 164.[3] For this compound (MW: 167.22 g/mol ), the molecular ion peak is expected at m/z 167. The presence of a small peak at m/z 164 would indicate the presence of the non-deuterated isotopologue. The relative intensity of these peaks is used to calculate the isotopic enrichment.

NMR spectroscopy, particularly ¹H NMR, is a highly accurate method for determining isotopic enrichment at specific sites in a molecule. The absence or significant reduction of a proton signal at a specific chemical shift indicates successful deuterium substitution.

NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The signal corresponding to the acetyl protons (CH₃) in non-deuterated phenethyl acetate appears as a singlet at approximately 2.04 ppm.[4] In a highly enriched sample of this compound, this signal should be absent or significantly reduced in intensity.

-

The isotopic enrichment can be calculated by comparing the integral of the residual CH₃ signal to the integral of a non-deuterated proton signal in the molecule, such as the methylene (B1212753) protons of the phenethyl group.

-

-

¹³C NMR:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

In non-deuterated phenethyl acetate, the carbon of the acetyl group (CH₃) appears at approximately 21.1 ppm.[4] In this compound, this signal will be a multiplet due to coupling with deuterium and may be significantly broadened.

-

Expected NMR Spectra:

-

¹H NMR: The most notable change in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart is the disappearance of the singlet at ~2.04 ppm, which corresponds to the acetyl methyl protons. The presence of a small residual peak at this chemical shift can be used to quantify the isotopic purity.

-

¹³C NMR: The signal for the methyl carbon of the acetyl group will be observed as a triplet (due to C-D coupling) and will be shifted slightly upfield. The other carbon signals in the molecule should remain largely unaffected.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that determine its suitability as an internal standard in quantitative analytical studies. This guide has provided a comprehensive overview of the synthesis of this deuterated compound and detailed methodologies for its analysis using GC-MS and NMR spectroscopy. The provided workflows and protocols offer a practical framework for researchers and drug development professionals to assess the quality of this compound. By adhering to rigorous analytical practices, scientists can ensure the accuracy and reliability of their experimental data.

References

Stability and Storage of Phenethyl Acetate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Phenethyl acetate-d3. Due to the limited availability of specific stability data for this deuterated compound in publicly accessible literature, this document outlines general best practices, recommended testing protocols based on international guidelines, and potential degradation pathways. The information herein is intended to guide researchers in ensuring the integrity of this compound for experimental use.

Overview and General Stability

This compound is the deuterated form of Phenethyl acetate, an ester known for its characteristic rose and honey scent. In research and drug development, deuterated compounds are often used as internal standards in analytical methods or to investigate metabolic pathways. The stability of these labeled compounds is critical for accurate and reproducible results.

Generally, this compound is considered stable if stored under the recommended conditions. One supplier suggests that the compound should be re-analyzed for chemical purity after three years to ensure it remains within specification.[1] Another supplier recommends refrigerated storage. As with many organic esters, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. Exposure to high temperatures, light, and oxidizing agents could also potentially lead to degradation.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on supplier information and general best practices for deuterated compounds:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8°C).[1] | Lower temperatures slow down the rate of potential chemical degradation. |

| Light | Protect from light. | Exposure to UV or sunlight can induce photolytic degradation. |

| Atmosphere | Store in a tightly sealed container. | Prevents exposure to moisture and potential oxidation. |

| Handling | Avoid repeated freeze-thaw cycles if stored frozen. | Can potentially affect the stability of the compound in solution. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on the chemistry of esters and general knowledge of drug degradation, the following pathways are plausible:

-

Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that is catalyzed by the presence of acids or bases. This would result in the formation of phenethyl alcohol and deuterated acetic acid.

-

Oxidation: Although less common for this specific structure, strong oxidizing agents could potentially interact with the molecule.

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

The following diagram illustrates the potential hydrolytic degradation of this compound.

Caption: Potential hydrolytic degradation pathway of this compound.

Stability Testing: A Framework

To rigorously assess the stability of this compound, a comprehensive stability testing program should be implemented. This program typically involves long-term stability studies under recommended storage conditions and accelerated stability studies under stress conditions to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for such studies.

Long-Term and Accelerated Stability Studies

The following table outlines a sample framework for long-term and accelerated stability studies, based on ICH guidelines.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

Forced Degradation Studies

Forced degradation (or stress testing) studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following table provides a general protocol for forced degradation studies that could be applied to this compound.

| Stress Condition | Typical Protocol | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Ester hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of susceptible functional groups |

| Thermal Degradation | 80°C for 48 hours | Thermally induced degradation |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic degradation |

Experimental Protocols

The following sections provide generalized experimental protocols for conducting stability studies on this compound. These should be adapted and optimized for the specific analytical instrumentation and resources available.

Sample Preparation for Stability Studies

-

Accurately weigh a known amount of this compound.

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile (B52724), methanol) to a known concentration.

-

Aliquots of this stock solution are then subjected to the various stress conditions as outlined in the forced degradation table.

-

For long-term and accelerated studies, the neat compound or a solution in a suitable, inert solvent should be stored under the specified temperature and humidity conditions.

Analytical Method for Stability Assessment

A stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

The following diagram illustrates a typical workflow for a stability study.

Caption: General workflow for a forced degradation study.

Summary of Data Presentation

While specific quantitative data for this compound is not available, the results of stability studies should be presented in a clear and organized manner. The following tables are examples of how to summarize the data.

Table 1: Long-Term Stability Data (Example)

| Time Point (Months) | Purity (%) at 25°C/60%RH | Total Impurities (%) at 25°C/60%RH | Appearance |

| 0 | 99.8 | 0.2 | Clear, colorless liquid |

| 3 | 99.7 | 0.3 | Clear, colorless liquid |

| 6 | 99.7 | 0.3 | Clear, colorless liquid |

| 12 | 99.6 | 0.4 | Clear, colorless liquid |

Table 2: Forced Degradation Data (Example)

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 4.5 min |

| 0.1 M NaOH, RT, 4h | 25.8 | 1 | 4.5 min |

| 3% H₂O₂, RT, 24h | 2.1 | 1 | 6.2 min |

| 80°C, 48h | 1.5 | 0 | - |

| Photostability (ICH) | 5.4 | 3 | 7.1 min |

RT = Retention Time

Conclusion

Ensuring the stability of this compound is paramount for its effective use in research and development. While specific stability data is limited, adherence to recommended storage conditions—primarily storing the compound at room temperature or refrigerated, protected from light, and in a tightly sealed container—will help maintain its integrity. For critical applications, it is highly recommended that researchers perform their own stability assessments using a validated stability-indicating method. The frameworks and protocols provided in this guide offer a starting point for designing and executing such studies, ensuring the quality and reliability of experimental data.

References

Methodological & Application

Application Note: Quantitative Analysis of Volatile Compounds Using Phenethyl Acetate-d3 as an Internal Standard in GC-MS

Abstract

This application note provides a detailed protocol for the use of Phenethyl acetate-d3 as an internal standard for the accurate quantification of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique to correct for variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of analytical measurements.[1] This document outlines the experimental workflow, sample preparation, GC-MS parameters, and data analysis procedures. The provided methodologies are intended for researchers, scientists, and professionals in the fields of food science, environmental analysis, and drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual chemical species in complex mixtures.[2] For quantitative analysis, the use of an internal standard (IS) is often essential to compensate for analyte loss during sample preparation and for variations in injection volume.[1] An ideal internal standard has physicochemical properties similar to the analyte of interest but is not naturally present in the sample.

Deuterated stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-labeled counterparts.[1] This ensures they co-elute and experience similar ionization and fragmentation patterns, allowing for reliable correction of analytical variability. This compound, the deuterated form of phenethyl acetate (B1210297), is an excellent internal standard for the analysis of various volatile and semi-volatile esters and other compounds with similar chromatographic behavior.

This application note details a comprehensive protocol for the use of this compound as an internal standard in GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

Analytes of Interest: (e.g., Phenethyl acetate, other volatile esters)

-

Internal Standard: this compound

-

Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Methanol (GC grade)

-

Reagents: Anhydrous sodium sulfate (B86663)

-

Sample Matrix: (e.g., Wine, perfume, plasma)

Preparation of Standard Solutions

-

Primary Stock Solution of Analyte (1000 µg/mL): Accurately weigh 100 mg of the analyte and dissolve it in 100 mL of methanol.

-

Primary Stock Solution of Internal Standard (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary analyte stock solution with the appropriate solvent. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL. A typical calibration range might be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL of the analyte.

Sample Preparation

The following is a general liquid-liquid extraction protocol that can be adapted for various liquid matrices.

-

Sample Collection: Collect 1 mL of the liquid sample (e.g., wine, diluted perfume).

-

Internal Standard Spiking: Add 100 µL of the 100 µg/mL this compound stock solution to the sample to achieve a final IS concentration of 10 µg/mL.

-

Extraction: Add 2 mL of ethyl acetate to the sample, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

-

Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for specific instruments and applications.[1]

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial: 60 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min at 280 °C |

| MS (B15284909) Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | Phenethyl acetate: 104 (Quantifier), 164 (Qualifier)This compound: 107 (Quantifier), 167 (Qualifier) |

| Dwell Time | 100 ms per ion |

Data Analysis and Results

Calibration

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards. The linearity of the method is assessed by the coefficient of determination (R²).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method. These values are representative and should be determined for each specific application through method validation.

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 85-115% |

Conclusion

This application note provides a comprehensive framework for the use of this compound as an internal standard in the quantitative GC-MS analysis of volatile and semi-volatile compounds. The detailed protocols for sample preparation, instrumental analysis, and data processing offer a solid foundation for developing and validating robust analytical methods. The use of a deuterated internal standard like this compound is crucial for achieving high levels of accuracy and precision in quantitative analysis.

References

Quantitative Analysis of Phenethyl Acetate in Wine Using a Deuterated Internal Standard by GC-MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl acetate (B1210297) is a significant aroma compound found in a variety of fermented beverages, including wine, contributing to its desirable floral and fruity notes. The accurate quantification of this ester is crucial for quality control and for understanding the complex chemistry of wine aging and fermentation. This application note details a robust and sensitive method for the quantitative analysis of phenethyl acetate in wine samples using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as phenethyl acetate-d5, provides high accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of phenethyl acetate from wine samples.

Materials and Reagents:

-

Phenethyl acetate (≥99% purity)

-

Phenethyl acetate-d5 (≥98% isotopic purity)

-

Dichloromethane (GC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Wine samples (red and white)

-

20 mL headspace vials with screw caps (B75204) and septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Standard Preparation:

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of phenethyl acetate and dissolve it in 100 mL of dichloromethane.

-

Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of phenethyl acetate-d5 and dissolve it in 100 mL of dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the primary stock standard into a model wine solution (12% ethanol (B145695) in water, adjusted to pH 3.5 with tartaric acid). The concentration range should bracket the expected concentration of phenethyl acetate in the wine samples (e.g., 10, 50, 100, 250, 500 µg/L). Add a fixed amount of the internal standard stock solution to each calibration standard to achieve a final concentration of 50 µg/L.

Sample Preparation (Headspace SPME):

-

Transfer 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Spike the sample with the internal standard (phenethyl acetate-d5) to a final concentration of 50 µg/L.

-

Immediately cap the vial and place it in a heating block or water bath at 40°C for 15 minutes to equilibrate.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

The following ions should be monitored for the quantification and confirmation of phenethyl acetate and its deuterated internal standard. The most abundant, unique fragment ion is typically used for quantification (Quant Ion), while other characteristic ions are used for confirmation (Qual Ions).

| Compound | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| Phenethyl acetate | 104 | 91 | 65 |

| Phenethyl acetate-d5 | 109 | 92 | 65 |

Note: The molecular ion of phenethyl acetate (m/z 164) is often of low abundance. The base peak at m/z 104 corresponds to the tropylium (B1234903) ion formed after the loss of acetic acid. For phenethyl acetate-d5, where the deuterium (B1214612) atoms are on the phenyl ring, the corresponding tropylium ion will have a mass of m/z 109.

Data Presentation

The following tables summarize typical quantitative data obtained using this method.

Table 1: Calibration Curve Data

| Concentration (µg/L) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 10 | 15,234 | 75,123 | 0.203 |

| 50 | 78,910 | 76,543 | 1.031 |

| 100 | 155,678 | 75,890 | 2.051 |

| 250 | 389,012 | 76,111 | 5.111 |

| 500 | 780,123 | 75,998 | 10.265 |

| R² | 0.9995 |

Table 2: Analysis of Wine Samples

| Sample | Analyte Area | IS Area | Calculated Concentration (µg/L) | %RSD (n=3) |

| Chardonnay | 123,456 | 75,543 | 80.5 | 3.2 |

| Sauvignon Blanc | 87,654 | 76,012 | 57.1 | 4.1 |

| Merlot | 210,987 | 75,888 | 137.8 | 2.8 |

| Cabernet Sauvignon | 189,012 | 76,234 | 123.5 | 3.5 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of phenethyl acetate.

Mass Fragmentation Pathway

Caption: EI fragmentation of phenethyl acetate and its deuterated analog.

Application Note: Quantitative Analysis of Phenethyl Acetate in a Research Matrix using a Novel LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Introduction

Phenethyl acetate (B1210297) is a significant compound in the fields of fragrance, food technology, and biotechnology, known for its pleasant floral and honey-like aroma.[1][2] Accurate and sensitive quantification of phenethyl acetate in various matrices is crucial for quality control, pharmacokinetic studies, and metabolic research. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of phenethyl acetate, employing Phenethyl acetate-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for variations during sample preparation and potential matrix effects, thereby ensuring high accuracy and precision.[3][4]

This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for the determination of phenethyl acetate in a research-scale biological matrix.

Materials and Methods

Reagents and Chemicals

-

Phenethyl acetate (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control matrix (e.g., rat plasma, cell culture media)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS)

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm

-

Syringe filters: 0.22 µm PTFE

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of phenethyl acetate and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Serially dilute the phenethyl acetate primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-